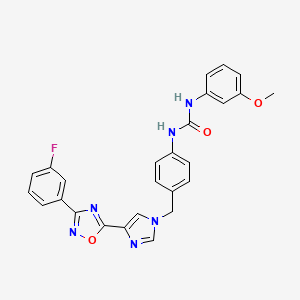

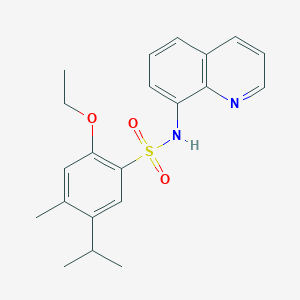

![molecular formula C10H10F3NO3S B2448933 Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfinyl}acetate CAS No. 477713-18-1](/img/structure/B2448933.png)

Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfinyl}acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

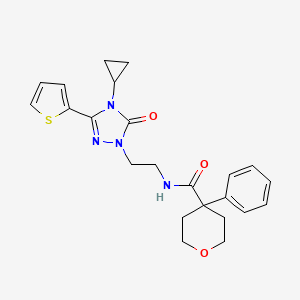

Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfinyl}acetate is a chemical compound with the molecular formula C10H10F3NO3S . It has a molecular weight of 281.251 Da . The compound is in solid form .

Molecular Structure Analysis

The InChI code for Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfinyl}acetate is 1S/C10H10F3NO3S/c1-2-16-9(15)6-17(14)8-4-3-7(5-13-8)10(11,12)13/h3-5H,2,6H2,1H3 .Physical And Chemical Properties Analysis

Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfinyl}acetate is a solid substance . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications

Synthesis and Memory Enhancement

Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfinyl}acetate and its derivatives have been studied for their synthesis methods and potential effects on memory enhancement. Li Ming-zhu (2010) synthesized 2-(arylamino)ethyl 2-[1-(pyridin-2-yl)ethoxy] acetate and tested its effects on memory in mice, finding significant improvement in memory abilities (Li Ming-zhu, 2010).

Analgesic and Anti-Inflammatory Activities

Research by S. A. Agudoawu and E. Knaus (2000) on ethyl 2-[3-(1-phenoxy(methoxy)carbonyl-4-aryl-(alkyl)-1,4-dihydropyridyl)]acetates, structurally related to Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfinyl}acetate, showed superior analgesic and anti-inflammatory activities compared to aspirin and ibuprofen, indicating potential applications in pain and inflammation management (Agudoawu & Knaus, 2000).

Synthesis of Bioactive Compounds

The compound and its analogs are used in the synthesis of biologically active natural products and chiral compounds. Zhenjun Du et al. (2012) demonstrated the use of alkyl 2-(2-benzothiazolylsulfinyl)acetates in synthesizing 4-hydroxyalk-2-enoates, crucial in organic synthesis of chiral compounds (Du et al., 2012).

Pharmaceutical Applications

Various derivatives of Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfinyl}acetate have been synthesized and evaluated for pharmaceutical properties, such as potential efficacy in treating specific diseases or as building blocks for more complex drug formulations. For instance, V. P. A. Raja and S. Perumal (2006) synthesized compounds for potential applications in pharmaceutical chemistry (Raja & Perumal, 2006).

Coordination Polymers and Structural Chemistry

The compound's derivatives have been used in the synthesis of coordination polymers, contributing to advancements in structural chemistry. Bin Hu et al. (2016) synthesized isomeric compounds using Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfinyl}acetate derivatives, leading to the formation of different coordination polymers (Hu et al., 2016).

Crystal Structure Analysis

The compound has been used in studies involving crystal structure analysis to understand molecular interactions and stability. K. Kumara et al. (2019) synthesized and characterized a derivative of Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfinyl}acetate, providing insights into molecular structure and interactions through crystallography and Hirshfeld surface analysis (Kumara et al., 2019).

Glutaminase Inhibitors in Cancer Therapy

Derivatives of Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfinyl}acetate have been evaluated for their potential as glutaminase inhibitors, a promising area in cancer therapy. K. Shukla et al. (2012) synthesized and evaluated BPTES analogs, showing potential in inhibiting glutaminase, which is crucial in cancer cell metabolism (Shukla et al., 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram. The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include recommendations for handling and storage, such as avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and storing in a well-ventilated place .

properties

IUPAC Name |

ethyl 2-[5-(trifluoromethyl)pyridin-2-yl]sulfinylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO3S/c1-2-17-9(15)6-18(16)8-4-3-7(5-14-8)10(11,12)13/h3-5H,2,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLVNOSXLJGMMBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CS(=O)C1=NC=C(C=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfinyl}acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

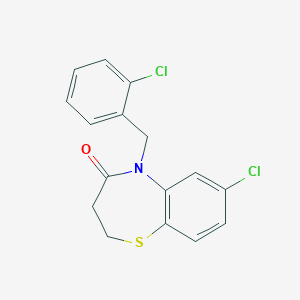

![1-Chloro-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol](/img/structure/B2448853.png)

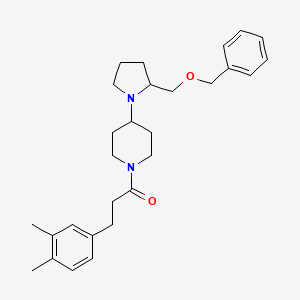

![2-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2448855.png)

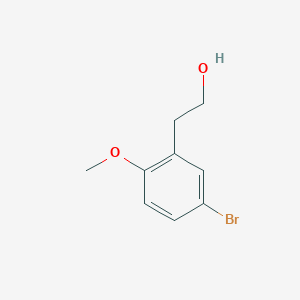

![(7E)-7-(Hydroxymethylidene)-3-nitro-8,9,10,11-tetrahydroazepino[1,2-a]quinazolin-5-one](/img/structure/B2448858.png)

![4-(4-(2-fluorophenyl)piperazin-1-yl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2448865.png)